2-{[4-(3-methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(3-methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl]thio}acetamide is a complex organic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl]thio}acetamide typically involves a multi-step process. The initial step often includes the formation of the spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline] core, which can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the 3-methylphenyl group and the thioacetamide moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{[4-(3-methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl]thio}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(3-methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl]thio}acetamide: shares similarities with other spiro compounds, such as spiro[indoline-3,4’-piperidine] and spiro[cyclohexane-1,4’-piperidine].
Triazoloquinazoline derivatives: These compounds have a similar core structure and may exhibit comparable biological activities.
Uniqueness
The uniqueness of 2-{[4-(3-methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl]thio}acetamide lies in its specific combination of functional groups and the spiro configuration. This unique structure may confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H27N5O2S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[12-(3-methylphenyl)-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-8-7-10-19(14-17)31-24(34)22-23(32-25(31)29-30-26(32)35-16-21(28)33)20-11-4-3-9-18(20)15-27(22)12-5-2-6-13-27/h3-4,7-11,14H,2,5-6,12-13,15-16H2,1H3,(H2,28,33) |
InChI Key |
ZIEPKPQNBULFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NN=C6SCC(=O)N |
Origin of Product |
United States |
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